molecular formula C10H10O4 B14453957 2,2-Dimethoxy-1-benzofuran-3(2H)-one CAS No. 75335-04-5

2,2-Dimethoxy-1-benzofuran-3(2H)-one

Katalognummer: B14453957
CAS-Nummer: 75335-04-5
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: RCJLRLJUQFPODR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethoxy-1-benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1-benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base to form the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce 2,2-dimethoxy-1,2-dihydrobenzofuran.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2-Dimethoxy-1-benzofuran-3(2H)-one would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxybenzofuran: Lacks one methoxy group compared to 2,2-Dimethoxy-1-benzofuran-3(2H)-one.

    3-Methoxybenzofuran: Methoxy group positioned differently on the benzofuran ring.

    2,3-Dimethoxybenzofuran: Both methoxy groups attached to the benzofuran ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

75335-04-5

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

2,2-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O4/c1-12-10(13-2)9(11)7-5-3-4-6-8(7)14-10/h3-6H,1-2H3

InChI-Schlüssel

RCJLRLJUQFPODR-UHFFFAOYSA-N

Kanonische SMILES

COC1(C(=O)C2=CC=CC=C2O1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.